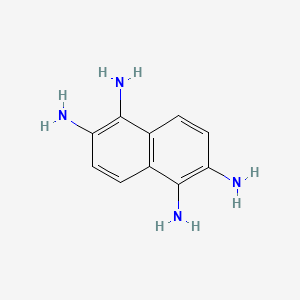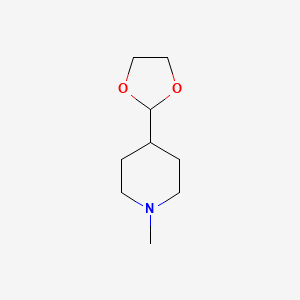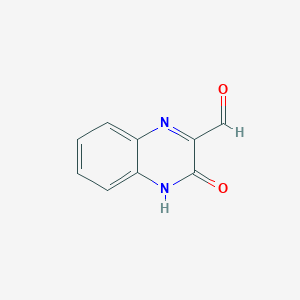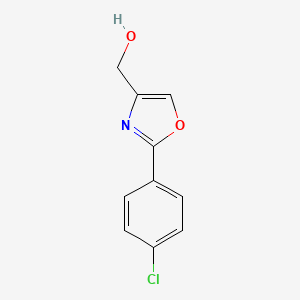
(4-クロロフェニル)オキサゾール-4-イル)メタノール
概要
説明
“(2-(4-Chlorophenyl)oxazol-4-yl)methanol” is a chemical compound with the CAS Number: 22087-22-5 and Linear Formula: C10H8ClNO2 .
Molecular Structure Analysis
The molecular structure of “(2-(4-Chlorophenyl)oxazol-4-yl)methanol” consists of an oxazole ring attached to a chlorophenyl group and a methanol group . The molecular weight is 209.63 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-(4-Chlorophenyl)oxazol-4-yl)methanol” include a melting point of 151-152 °C, a predicted boiling point of 371.0±52.0 °C, and a predicted density of 1.339±0.06 g/cm3 .科学的研究の応用
抗菌作用
オキサゾール誘導体は、黄色ブドウ球菌、化膿レンサ球菌、緑膿菌、大腸菌などの様々な細菌株、およびカンジダ・アルビカンス、アスペルギルス・ニガー、アスペルギルス・クラバタスなどの真菌に対して、抗菌活性を有することが合成され、試験されています。 これらの化合物は、クロラムフェニコール、ゲンタマイシン、アンピシリンなどの標準的な抗生物質と比較して、その有効性を評価されます .
抗菌活性
オキサゾール化合物は、その抗菌活性についてレビューされており、そのシリーズにおいて、いくつかの強力な化合物が観察され、有意な結果を示しています。 新規チアゾリル-オキサゾール誘導体の合成と抗マイコバクテリアスクリーニングも報告されており、オキサゾール誘導体が新規抗菌剤の開発における可能性を示唆しています .
医薬品開発
グローバルライフサイエンス業界への主要サプライヤーであるシグマアルドリッチは、研究、バイオテクノロジー開発、生産、医薬品開発において使用される様々なオキサゾール誘導体をリストアップしています。 これらの化合物は、治療目的で複雑な分子の合成に不可欠です .
化学合成
オキサゾール誘導体は、より複雑な化学構造の合成における中間体として使用されます。 そのユニークな特性により、更なる研究開発に使用される様々な化学化合物を生成するのに適しています .
生物活性研究
オキサゾール誘導体の生物活性に関する包括的なレビューは、様々な生物学的用途におけるその可能性を強調しています。 これには、酵素阻害、受容体拮抗作用、および疾患の治療と予防において重要な他の生物学的経路における役割が含まれます .
材料科学
検索結果に直接言及されていませんが、オキサゾール誘導体は、その構造特性により、材料科学研究で利用できます。 これらは、ポリマーまたは他の材料に組み込まれて、熱安定性または劣化に対する抵抗性などの特定の特性を向上させることができます。
Safety and Hazards
作用機序
Mode of Action
It is known that the oxazole ring in the compound could potentially interact with various biological targets, leading to changes in cellular functions .
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .
特性
IUPAC Name |
[2-(4-chlorophenyl)-1,3-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHOGFAVNUIRGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


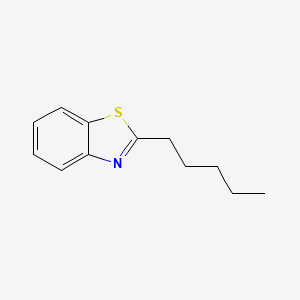
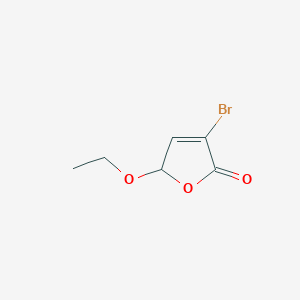
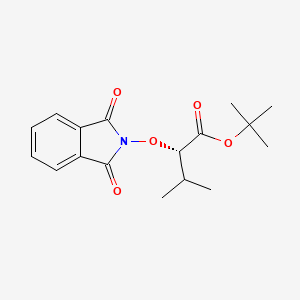
![2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran](/img/structure/B1642647.png)
![1H-Naphtho[2,3-d]imidazol-2(3H)-one](/img/structure/B1642651.png)


![[5-(2-Methylpropyl)-1,2-oxazol-3-YL]methanol](/img/structure/B1642654.png)
